2-Biphenylenemethanol
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Overview
Description
2-Biphenylenemethanol is an organic compound characterized by the presence of a biphenyl group attached to a methanol moiety. This compound is part of the broader class of alcohols and is known for its unique structural properties, which contribute to its diverse chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenylenemethanol typically involves the Grignard reaction, where biphenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol. The reaction conditions often include the use of anhydrous ether as a solvent and a controlled temperature environment to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of biphenylcarboxaldehyde in the presence of a suitable catalyst like palladium on carbon. This method offers high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Biphenylenemethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form biphenylcarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into biphenylmethane using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to products like nitro or halogenated biphenyl derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Biphenylcarboxylic acid.
Reduction: Biphenylmethane.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
2-Biphenylenemethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Biphenylenemethanol involves its interaction with specific molecular targets, primarily through its hydroxyl group. This group can form hydrogen bonds with various biological molecules, influencing their structure and function. The biphenyl moiety allows for interactions with hydrophobic regions of proteins and enzymes, potentially altering their activity .
Comparison with Similar Compounds
Biphenylmethanol: Similar structure but lacks the additional phenyl ring.
Phenylmethanol (Benzyl Alcohol): Contains only one phenyl ring attached to the methanol group.
2-Methyl-3-biphenylmethanol: A methyl-substituted derivative with slightly different chemical properties
Uniqueness: 2-Biphenylenemethanol stands out due to its biphenyl structure, which provides unique steric and electronic properties. This makes it more versatile in chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
57244-42-5 |
---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
biphenylen-2-ylmethanol |
InChI |
InChI=1S/C13H10O/c14-8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7,14H,8H2 |
InChI Key |
SLSLGHSSTDXTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)CO |
Origin of Product |
United States |
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